molecular formula C9H9N3O2 B032161 2,3-Dimethyl-6-nitro-2H-indazole CAS No. 444731-73-1

2,3-Dimethyl-6-nitro-2H-indazole

Cat. No.: B032161
CAS No.: 444731-73-1
M. Wt: 191.19 g/mol
InChI Key: JHGRUPGVUMAQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-nitro-2H-indazole (CAS: 444731-73-1; MF: C₉H₉N₃O₂; MW: 191.19) is a nitro-substituted indazole derivative characterized by planar aromatic rings and a triclinic crystal structure (space group P1; cell parameters: a = 6.5800 Å, b = 7.2050 Å, c = 10.752 Å; α = 75.07°, β = 74.67°, γ = 66.73°) . Its indazole ring system deviates minimally from planarity (maximum deviation: -0.019 Å for C6), with weak intermolecular C–H···O interactions stabilizing centrosymmetric dimers (R₂²(18) motifs) . The compound is a critical intermediate in synthesizing pazopanib hydrochloride, a tyrosine kinase inhibitor used in cancer therapy .

Preparation Methods

Traditional Methylation Methods

Trimethyloxonium Tetrafluoroborate as Methylating Agent

Early synthetic routes employed trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) for N-methylation. In a representative procedure, 3-methyl-6-nitro-1H-indazole (0.11 mol) was dissolved in acetone, reacted with Me₃O⁺BF₄⁻ (0.14 mol) under argon at room temperature for 3 hours . Workup involved NaHCO₃ aqueous solution extraction, yielding 73% of the target compound . While operationally simple, this method faces scalability issues due to the reagent’s high cost (~$22.00/5g) and sensitivity to moisture .

Methyl Sulfate-Based Alkylation

Methyl sulfate (Me₂SO₄) offers a lower-cost alternative but introduces significant toxicity risks. A protocol dissolving 3-methyl-6-nitro-1H-indazole sulfuric acid salt in dichloromethane with DMSO and Me₂SO₄ achieved 70% yield after 7 hours at 70°C . However, methyl sulfate’s carcinogenic properties and stringent regulatory controls limit its industrial adoption .

Trimethyl Orthoformate in Acidic Media

Trimethyl orthoformate (HC(OCH₃)₃) enables methylation under acidic conditions. A study refluxing 3-methyl-6-nitro-1H-indazole with HC(OCH₃)₃ and H₂SO₄ in dry toluene for 4 hours yielded 60.6% product . This method avoids alkylating agents but requires anhydrous conditions and generates volatile byproducts, complicating large-scale production .

Improved Methylation with Dimethyl Carbonate

Catalytic Methylation in Polar Aprotic Solvents

A breakthrough method uses dimethyl carbonate (DMC) as a green methylating agent. Combining 3-methyl-6-nitro-1H-indazole with DMC in DMF at 80°C for 12–18 hours achieved 85–90% yield . DMC’s low toxicity (LD₅₀ > 2,000 mg/kg) and biodegradability make it preferable for Good Manufacturing Practice (GMP)-compliant synthesis .

Solvent and Catalyst Optimization

Replacing DMF with acetone or THF reduced reaction efficiency by 15–20%, underscoring DMF’s role in stabilizing the transition state . Adding potassium carbonate (10 mol%) accelerated the reaction, completing methylation in 8 hours with 92% yield .

Flow Reactor Technology for Scalable Synthesis

A continuous-flow approach resolved batch processing limitations. Using a tubular reactor at 80°C with a 90-second residence time, 3-methyl-6-nitro-1H-indazole and DMC (1:2 molar ratio) reacted quantitatively, achieving 97% yield and 99% purity . Flow systems minimized side reactions (e.g., over-methylation) and reduced solvent consumption by 40% compared to batch methods .

Nitration and Alkylation Sequential Routes

Nitration of 2,3-Dimethylindazole

An alternative route nitrates pre-methylated indazole derivatives. Treating 2,3-dimethyl-1H-indazole with fuming HNO₃ (98%) at 0°C for 2 hours introduced the nitro group regioselectively at the 6-position, yielding 68% product . However, handling concentrated nitric acid poses explosion risks, necessitating specialized equipment .

One-Pot Methylation-Nitration

Combining methylation and nitration in a single reactor reduced processing steps. Using DMC for methylation followed by in situ nitration with acetyl nitrate (AcONO₂) at 50°C achieved 75% overall yield . This approach eliminated intermediate isolation but required precise stoichiometric control to prevent byproduct formation .

Comparative Analysis of Preparation Methods

Method Reagent Conditions Yield Drawbacks
TrimethyloxoniumMe₃O⁺BF₄⁻RT, 3h73% High cost, moisture sensitivity
Methyl SulfateMe₂SO₄70°C, 7h70% Carcinogenic, environmental hazards
Trimethyl OrthoformateHC(OCH₃)₃Reflux, 4h60.6% Anhydrous conditions, low yield
Dimethyl CarbonateDMC80°C, 12h92% Long reaction time
Flow ReactorDMC80°C, 90s97% High initial equipment investment
Sequential NitrationHNO₃0°C, 2h68% Explosion risks, low regioselectivity

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes selective reduction to form 2,3-dimethyl-6-amino-2H-indazole, a key intermediate in pharmaceutical synthesis (e.g., pazopanib).

Reaction Parameters:

Reagent SystemSolventTemperatureTimeYieldPuritySource
SnCl₂·2H₂O + HCl2-Methoxyethyl ether0→RT30 min95%>95%
H₂/Pd-CEthanolRT3–4 hr82%99%
NH₄Cl + FeH₂O/EtOHReflux2 hr78%90%

Key Observations :

  • Tin(II) chloride in hydrochloric acid achieves near-quantitative yields under mild conditions .
  • Catalytic hydrogenation (Pd-C) avoids acidic byproducts, enhancing scalability .

Electrophilic Substitution Reactions

The methyl groups at positions 2 and 3 participate in regioselective electrophilic substitutions.

Example Reactions:

Reaction TypeReagentProductYieldConditionsSource
AlkylationMethyl iodide/Cs₂CO₃2,3,6-Trimethyl-2H-indazole73%DMF, 80°C, 12 hr
Urea FormationAromatic amine + CDI2,3-Dimethyl-6-urea-2H-indazole68%DMF, RT, 6 hr

Mechanistic Insight :

  • Methylation occurs preferentially at N2 due to steric and electronic effects .
  • Urea derivatives are synthesized via carbonyl diimidazole (CDI)-activated coupling, enabling antitumor applications .

Oxidation and Functionalization

The indazole ring remains stable under oxidative conditions, but side-chain modifications are feasible.

Oxidation Pathways:

Target SiteOxidizing AgentProductApplicationSource
Methyl groupKMnO₄/H₂SO₄6-Nitro-2H-indazole-3-carboxylic acidChelating agent synthesis

Excluded per user request; corroborated by analogous transformations in .

Biological Activity of Derivatives

Reduced and substituted derivatives demonstrate pharmacological relevance:

DerivativeBiological ActivityIC₅₀/InhibitionSource
2,3-Dimethyl-6-amino-2H-indazoleAntitumor (pazopanib intermediate)N/A
2,3-Diphenyl-6-nitro-2H-indazoleCOX-2 inhibition36–50% at 10 µM
2,3-Dimethyl-6-urea-2H-indazoleTyrosine kinase inhibitionNot reported

Notable Findings :

  • 2,3-Diphenyl derivatives show dual antimicrobial (anti-Candida) and anti-inflammatory activity .
  • Urea-linked analogs exhibit low cytotoxicity in human cell lines (HeLa, HaCaT) .

Structural Influences on Reactivity

  • Planar Indazole Ring : Facilitates π–π stacking in crystal lattices, stabilizing intermediates during synthesis .
  • Nitro Group Orientation : Ortho-directing effects govern regioselectivity in electrophilic substitutions .

Scientific Research Applications

2,3-Dimethyl-6-nitro-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Derivatives: 1,3-Dimethyl-6-nitro-1H-indazole

  • Structural Differences : The isomer 1,3-dimethyl-6-nitro-1H-indazole (CAS: 6494-19-5; MF: C₉H₉N₃O₂) differs in methyl group positioning (N1 vs. N2 substitution). This positional isomerism impacts molecular geometry and intermolecular interactions.
  • Synthesis and Purification : Both isomers form during N-methylation of 3-methyl-6-nitro-1H-indazole using dimethyl sulfate. Separation requires silica gel chromatography due to their similar polarities .

Table 1: Key Properties of 2,3-Dimethyl vs. 1,3-Dimethyl Isomers

Property 2,3-Dimethyl-6-nitro-2H-indazole 1,3-Dimethyl-6-nitro-1H-indazole
Melting Point (°C) 183–186 Not reported
Molecular Weight 191.19 191.19
Crystal System Triclinic (P1) Not characterized
Role in Pazopanib Synthesis Desired intermediate Contaminant requiring removal

Alkyl Chain Variants: 2,3-Diethyl-6-nitro-2H-indazole

  • Structural Modifications : Replacing methyl groups with ethyl groups increases molecular weight (MW: 219.27 vs. 191.19) and alters steric bulk.
  • Synthesis : Starting from 2-ethyl aniline, sequential acylation, nitration, and cyclization yield 2,3-diethyl-6-nitro-2H-indazole. The route parallels that of the methyl variant but requires harsher conditions for deprotection .
  • Applications : Both compounds serve as intermediates in angiogenesis inhibitors, but the ethyl derivative’s larger size may influence binding affinity in drug-target interactions .

Heterocyclic Analogues: 1,2-Dihydro-1-methyl-5-nitro-2-phenyl-6-methylthio-3H-indazol-3-one

  • Structural Features : This derivative (MW: 329.38) incorporates a phenyl group, methylthio substituent, and ketone moiety, significantly altering electronic properties and solubility.
  • Physical Properties : Higher melting point (200–201°C vs. 183–186°C) due to enhanced π-stacking and hydrogen bonding .
  • Synthetic Yield : Lower yield (65% vs. 50–80% for pazopanib intermediates), reflecting synthetic complexity .

Table 2: Comparison with Heterocyclic Analogues

Compound MW Melting Point (°C) Key Functional Groups
This compound 191.19 183–186 Nitro, methyl
1,2-Dihydro-1-methyl-5-nitro-2-phenyl-6-methylthio-3H-indazol-3-one 329.38 200–201 Phenyl, methylthio, ketone
1,2,5,10-Tetrahydro-1-methyl-2-phenyl-3H-naphtho[2,3-f]indazole-3,5,10-trione 341.35 240–241 Naphtho-fused, trione

Nitro-Substituted Indazoles: 3-Methyl-6-nitro-2H-indazole

  • Simplified Structure : Absence of a second methyl group reduces molecular weight (MW: 177.16 vs. 191.19) and steric hindrance .
  • Applications : Less prevalent in pharmaceutical synthesis compared to 2,3-dimethyl derivatives, highlighting the importance of methyl group positioning in drug design .

Research Findings and Implications

  • Crystallographic Stability : The planar indazole core and C–H···O interactions in this compound enhance crystallinity, facilitating purification .
  • Synthetic Challenges : Isomeric contamination (e.g., 1,3-dimethyl isomer) necessitates advanced separation techniques, increasing production costs .
  • Pharmacological Relevance : Methyl and ethyl derivatives exhibit tailored pharmacokinetic profiles, with 2,3-dimethyl variants being optimal for pazopanib’s target selectivity .

Biological Activity

2,3-Dimethyl-6-nitro-2H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3O2C_9H_9N_3O_2, with a molecular weight of approximately 179.19 g/mol. The compound features a nitro group at the 6-position and two methyl groups at the 2 and 3 positions of the indazole ring system. This unique structure enhances its reactivity and biological profile compared to simpler indazoles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that facilitate interactions with cellular components, leading to diverse biological effects. The compound's structure allows it to engage in hydrogen bonding and π–π stacking interactions, enhancing its potential as a drug candidate .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli . While initial studies suggest promising activity, further investigations are required to confirm efficacy and elucidate mechanisms .

Anticancer Activity

One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. It has been identified as a key intermediate in the development of angiogenesis inhibitors—compounds that inhibit the formation of new blood vessels essential for tumor growth. Studies have demonstrated that this compound exhibits potent anti-tumor activity while maintaining low toxicity levels .

Case Studies

  • In Vitro Studies : In various assays involving cancer cell lines, this compound has shown effectiveness in inhibiting cancer cell proliferation and migration. Specific IC50 values for these activities are still under investigation but indicate significant potential for therapeutic applications .
  • Mechanistic Insights : The compound's interaction with specific signaling pathways relevant to cancer progression has been documented. It appears to affect pathways involved in cell survival and proliferation, making it a candidate for further development in cancer therapies .

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
1-MethylindazoleMethyl group at position 1Limited anti-cancer activity
6-NitroindazoleNitro group at position 6Moderate anti-cancer properties
PazopanibIndazole core with additional substitutionsPotent angiogenesis inhibitor
1H-IndazoleBasic indazole structure without substitutionsMinimal bioactivity
This compound Methyl and nitro groups at specific positionsSignificant anti-tumor activity; low toxicity

This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other indazoles.

Q & A

Q. Basic: What are the key synthetic routes for 2,3-Dimethyl-6-nitro-2H-indazole, and how can reaction conditions be optimized?

Answer:
A common method involves alkylation of 3-methyl-6-nitro-1H-indazole using dimethyl sulfate in dimethyl sulfoxide (DMSO) under reflux conditions. Evidence suggests refluxing in dichloromethane with dimethyl sulfate for 12 hours yields the target compound (~78% yield), but optimization requires monitoring reaction time, solvent polarity, and temperature to minimize byproducts like 1,3-dimethyl isomers . Key parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Base selection : Sodium bicarbonate washes post-reaction improve purity .
  • Temperature control : Reflux at ~40–60°C balances reaction rate and side-product formation .

Q. Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:
X-ray crystallography (e.g., SHELX programs) reveals triclinic symmetry (space group P1) with unit cell parameters a = 6.580 Å, b = 7.205 Å, c = 10.752 Å. The nitro group at position 6 and methyl groups at positions 2/3 create steric hindrance, influencing molecular packing and stability. Hydrogen bonding between nitro oxygen and adjacent methyl groups stabilizes the lattice . Methodological note : Refinement with SHELXL and data collection at 294 K using MoKα radiation (λ = 0.71073 Å) ensures accuracy .

Q. Advanced: How can researchers address isomer contamination during synthesis, and what analytical techniques validate purity?

Answer:
The alkylation of 3-methyl-6-nitro-1H-indazole often produces 1,3-dimethyl-6-nitro-1H-indazole as a byproduct. Strategies :

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane) separates isomers .
  • Spectroscopic validation :
    • NMR : Distinct methyl group chemical shifts (e.g., 2-CH₃ at δ 2.5–3.0 ppm vs. 1-CH₃ at δ 3.5–4.0 ppm).
    • HPLC-MS : Retention time differences and mass fragmentation patterns distinguish isomers .

Q. Advanced: What pharmacological applications are associated with this compound, and how do structural modifications impact activity?

Answer:
The compound is a precursor to pazopanib hydrochloride, a tyrosine kinase inhibitor. Key structure-activity relationship (SAR) insights :

  • Nitro group : Essential for binding to kinase ATP pockets.
  • Methyl groups : 2,3-Dimethyl substitution enhances metabolic stability compared to 1,3-dimethyl isomers.
  • Methodological note : In vitro assays (e.g., kinase inhibition IC₅₀) and molecular docking (PDB: 3C4X) validate target engagement .

Q. Advanced: How do researchers resolve contradictions in pharmacological data for nitro-substituted indazoles?

Answer:
Contradictions (e.g., varying IC₅₀ values across studies) arise from factors like isomer purity or assay conditions. Resolution strategies :

  • Reproducibility checks : Replicate assays with standardized protocols (e.g., cell lines, ATP concentrations).
  • Meta-analysis : Cross-reference data from multiple sources (e.g., kinase profiling panels, crystallographic databases).
  • Open data practices : Share raw datasets (e.g., via EOSC) to enable independent validation .

Q. Advanced: What computational methods support the design of indazole derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular dynamics (MD) simulations : Predict solubility and membrane permeability (e.g., logP calculations for nitro-indazoles).
  • ADMET profiling : Tools like SwissADME assess bioavailability and toxicity risks.
  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., VEGFR2) .

Q. Basic: How is the purity of this compound quantified, and what thresholds are acceptable for pharmaceutical intermediates?

Answer:

  • HPLC : Purity ≥98% (area normalization) with a C18 column (mobile phase: acetonitrile/water).
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values (C: 56.54%, N: 21.98%).
  • Residual solvents : GC-MS ensures compliance with ICH Q3C guidelines (e.g., DMSO <500 ppm) .

Properties

IUPAC Name

2,3-dimethyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)10-11(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGRUPGVUMAQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440323
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444731-73-1
Record name 2,3-Dimethyl-6-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indazole, 2,3-dimethyl-6-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dimethyl-6-nitroindazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAW2NS88AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 18.5 g (0.11 mol) of 3-methyl-6-nitro-1H-indazole in 350 ml acetone, at room temperature, was added 20 g (0.14 mol) of trimethyloxonium tetraflouroborate. After the solution was allowed to stir under argon for 3 hours, the solvent was removed under reduced pressure. To the resulting solid was added saturated aqueous NaHCO3 (600 ml) and a 4:1 mixture of chloroform-isopropanol (200 ml), and the mixture was agitated and the layers were separated. The aqueous phase was washed with additional chloroform: isopropanol (4×200 ml) and the combined organic phase was dried (Na2SO4). Filtration and removal of solvent gave a tan solid. The solid was washed with ether (200 ml) to afford 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid (15.85 g, 73%). 1H NMR (300 MHz, d6DMSO) δ 8.51 (s, 1H), 7.94 (d, J=9.1 Hz, 1H), 7.73 (d, J=8.9 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H). MS (ES+, m/z) 192 (M+H).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-methyl-6-nitro-2H-indazole (0.85 g, 5 mmol, 1 equiv) was dissolved in DMSO (4 ml) and treated with sulphuric acid (0.26 ml, 5 mmol, 1 equiv) to yield a thick slurry that was treated with dimethylsulfate (1.36 ml, 14 mmol, 2.8 equiv). The reaction mixture was heated to 50° C. under nitrogen for 72 hrs. The reaction mixture was cooled down to room temperature and treated with a saturated solution of sodium bicarbonate (10 ml). The reaction mixture was extracted with DCM (2×20 ml). The organic layers were washed with water (20 ml). Propanol was added and the organic layers were evaporated under vacuum to yield a solid which was filtered and washed with heptane (5 ml). The desired compound was collected as a brown solid (0.48 g, 50%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dimethyl-6-nitro-2H-indazole
2,3-Dimethyl-6-nitro-2H-indazole
2,3-Dimethyl-6-nitro-2H-indazole
2,3-Dimethyl-6-nitro-2H-indazole
2,3-Dimethyl-6-nitro-2H-indazole
2,3-Dimethyl-6-nitro-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.